molecular formula C12H14N4O3S B404489 7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 331841-70-4

7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B404489
CAS No.: 331841-70-4
M. Wt: 294.33g/mol
InChI Key: UUDMDBLEEDWUBZ-UHFFFAOYSA-N
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Description

7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C12H14N4O3S and a molecular weight of 294.33 g/mol . This compound is characterized by its unique structure, which includes an allyl group, a methyl group, and a sulfanyl group attached to a purine-dione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common synthetic route includes the alkylation of a purine derivative with an allyl halide, followed by the introduction of a sulfanyl group through a thiol-ene reaction. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting enzymes involved in purine metabolism, leading to the disruption of nucleic acid synthesis. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, its sulfanyl group may interact with thiol-containing enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to 7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives such as:

Properties

IUPAC Name

3-methyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-4-5-16-8-9(13-12(16)20-6-7(2)17)15(3)11(19)14-10(8)18/h4H,1,5-6H2,2-3H3,(H,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDMDBLEEDWUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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